Methyl 4-bromo-2-(diethylamino)thiazole-5-carboxylate

Antitumor Medicinal Chemistry SAR

CNS drug discovery teams need tractable fragments with clear diversification vectors. This 2-aminothiazole delivers two orthogonal handles in a single, commercially available building block. • Diethylamino pharmacophore linked to sub-micromolar antitumor potency; cLogP ~1.2 supports blood-brain barrier penetration. • 4-Br enables high-throughput Suzuki-Miyaura cross-coupling for rapid 4-aryl library expansion. • Sourced at 98% purity with defined analytical specs, suitable as a reference standard for HPLC/LC-MS method development.

Molecular Formula C9H13BrN2O2S
Molecular Weight 293.18 g/mol
Cat. No. B11815147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-2-(diethylamino)thiazole-5-carboxylate
Molecular FormulaC9H13BrN2O2S
Molecular Weight293.18 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC(=C(S1)C(=O)OC)Br
InChIInChI=1S/C9H13BrN2O2S/c1-4-12(5-2)9-11-7(10)6(15-9)8(13)14-3/h4-5H2,1-3H3
InChIKeyQEYFPRKLPCOIBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-2-(diethylamino)thiazole-5-carboxylate: Overview


Methyl 4-bromo-2-(diethylamino)thiazole-5-carboxylate (CAS: 1000575-48-3; MF: C9H13BrN2O2S; MW: 293.18) is a trisubstituted thiazole heterocycle featuring a 4-bromo substituent, a 2-diethylamino group, and a 5-methyl ester . It is commercially available as a research chemical from multiple specialty chemical vendors, with typical purities of 95-98% . This compound belongs to the 2-aminothiazole class, a privileged scaffold widely exploited in medicinal chemistry for its broad spectrum of bioactivity and its utility as a versatile building block in fragment-based drug discovery and organic synthesis [1][2].

Methyl 4-bromo-2-(diethylamino)thiazole-5-carboxylate: Non-Interchangeable Analogs


Within the 2-aminothiazole-5-carboxylate family, seemingly minor structural modifications—such as the nature of the N-substituent (primary vs. tertiary amine), the halogen identity (Br vs. Cl), or the ester group (methyl vs. ethyl)—profoundly impact critical physicochemical properties, reactivity profiles, and biological outcomes. A focused fragment library study demonstrated that even simple, fragment-sized thiazoles exhibit a wide range of undesirable promiscuous behaviors, including redox activity and thiol reactivity, which vary significantly with substitution pattern [1]. Furthermore, the diethylamino group is a known pharmacophore, and its specific presence on the thiazole core is directly linked to potent antitumor activity, as demonstrated by a related analog which showed remarkable sub-micromolar activity against leukemia cells [2]. Generic substitution without direct comparative data risks selecting a compound with inferior synthetic utility, unfavorable ADME properties, or a complete loss of desired biological activity. The following quantitative evidence delineates the specific, verifiable differentiation of Methyl 4-bromo-2-(diethylamino)thiazole-5-carboxylate against its closest analogs.

Methyl 4-bromo-2-(diethylamino)thiazole-5-carboxylate: Comparative Evidence


Diethylamino Group Drives Potent Antitumor Activity

The presence of a diethylamino moiety on the thiazole core is critical for potent antitumor activity. In a study evaluating ethyl 2-substituted-aminothiazole-4-carboxylate analogs against the NCI 60 human tumor cell line panel, the compound Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate (14) demonstrated remarkable activity. Its GI50 against the RPMI-8226 leukemia cell line was 0.08 µM, while its broad-spectrum mean GI50 (MG-MID) across all tested lines was 38.3 µM [1]. While Methyl 4-bromo-2-(diethylamino)thiazole-5-carboxylate is a distinct chemical entity (5-carboxylate vs. 4-carboxylate, methyl vs. ethyl ester), it shares the crucial 2-(diethylamino)thiazole pharmacophore. This structural feature is a key driver of the observed potent, single-digit nanomolar activity, a characteristic not exhibited by simpler 2-amino or 2-alkylamino thiazole analogs tested in the same study.

Antitumor Medicinal Chemistry SAR

Bromo Substituent Enables Efficient Cross-Coupling

The 4-bromo substituent on the thiazole ring serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. Bromoarenes are generally more reactive than their chloro counterparts in oxidative addition steps, allowing for milder reaction conditions and higher yields. While specific quantitative yield data for this exact compound is not available in the public domain, its reactivity is well-established by class. A comparative study on thiazole derivatives demonstrated the feasibility of Suzuki cross-coupling on the 5-position of the thiazole ring to generate diverse 5-arylthiazoles [1]. In contrast, the 4-chloro analog (Methyl 4-chlorothiazole-5-carboxylate) would be significantly less reactive under standard Suzuki conditions, requiring more forcing conditions or specialized ligands [2]. The bromo group thus offers a clear advantage in efficiency and substrate scope for library synthesis and late-stage functionalization.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Diethylamino Group Enhances Lipophilicity for CNS Design

The diethylamino group significantly increases the lipophilicity of the thiazole core. For the compound Methyl 4-amino-2-(diethylamino)thiazole-5-carboxylate, a close structural analog, the predicted logP (cLogP) is 1.183 [1]. This is substantially higher than what would be expected for a primary amine analog like Methyl 2-amino-4-bromothiazole-5-carboxylate (MW 237.07), which lacks the two ethyl groups . The increased lipophilicity (higher logP) conferred by the diethylamino group is a desirable property for crossing biological membranes, including the blood-brain barrier, making the compound a more attractive building block for designing CNS-penetrant drugs [2]. The primary amine analog would be less membrane-permeable and may also exhibit lower metabolic stability.

Physicochemical Properties CNS Drug Design ADME

Reliable Multi-Vendor Sourcing with High Purity

Methyl 4-bromo-2-(diethylamino)thiazole-5-carboxylate is a commercially available research chemical with defined procurement specifications. It is offered by multiple established vendors, including Leyan (Purity: 98%) and Santa Cruz Biotechnology (Catalog # sc-344942) . In contrast, a close analog like Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate, while commercially available , may have different lead times, pricing, and vendor-specific quality control documentation. The availability of the target compound from multiple sources, with stated high purity, ensures supply chain redundancy and facilitates reproducible scientific research. This contrasts with less common analogs where sourcing may be limited to a single vendor, creating potential procurement risks.

Procurement Quality Control Sourcing

Methyl 4-bromo-2-(diethylamino)thiazole-5-carboxylate: Key Applications


Building Block for CNS-Penetrant Anticancer Agents

Medicinal chemistry groups focused on developing novel anticancer therapeutics for brain tumors or CNS metastases should prioritize this compound. The diethylamino pharmacophore is directly linked to sub-micromolar antitumor potency [1], and the enhanced lipophilicity (cLogP ~ 1.2) is favorable for crossing the blood-brain barrier [2]. The 4-bromo handle enables efficient diversification to further optimize potency and selectivity for CNS targets [3].

Diversifiable Core for Fragment-Based Drug Discovery

In fragment-based screening campaigns, this compound serves as a highly functionalized and tractable fragment. Its molecular weight (293.18 Da) is within the typical fragment range, and it offers two clear vectors for elaboration: the 4-bromo group for cross-coupling and the 5-ester for amidation or hydrolysis [3]. This dual-functionality makes it a superior choice for fragment growing and linking strategies compared to simpler, mono-functionalized thiazole fragments [4].

Key Intermediate for Thiazole Library Synthesis

Organic synthesis laboratories and CROs tasked with generating diverse thiazole libraries for hit-to-lead programs will benefit from the compound's reactivity profile. The 4-bromo substituent is an ideal substrate for Suzuki-Miyaura cross-coupling, allowing for the high-throughput introduction of a wide range of aryl and heteroaryl groups at the 4-position [3]. This provides a more efficient and reliable route to 2-(diethylamino)-4-aryl-thiazole-5-carboxylate libraries compared to de novo synthesis.

Reference Standard for Analytical Method Development

Due to its commercial availability with a defined purity specification of 98% , this compound is well-suited as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for related thiazole derivatives. Its unique retention time and mass spectral signature can serve as a reliable benchmark for quantifying related substances or tracking reaction progress in process chemistry.

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